

Carzenide experimental protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Carzenide

CAS No.: 138-41-0

Cat. No.: S002764

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Introduction to Carzenide

Carzenide, also known as 4-sulfamoylbenzoic acid, is primarily used as an organic synthetic intermediate in drug synthesis [1] [2]. It is described as having antispasmodic properties and is used in studies related to dysmenorrhea in women [2]. Its structure contains both a sulfonamide group, which is a common feature in many enzyme inhibitors, and a benzoic acid moiety [1].

The following table summarizes its key physicochemical properties:

Property	Value / Description
CAS Number	138-41-0 [1] [2]
Molecular Formula	C ₇ H ₇ NO ₄ S [1] [2]
Molecular Weight	201.20 g/mol [1] [2]
Appearance	White to off-white solid powder [1]
Melting Point	285-295 °C [1]
SMILES	O=C(O)C1=CC=C(S(=O)(N)=O)C=C1 [1] [2]
Solubility (DMSO)	~100 mg/mL (~497.02 mM) [1]

Experimental Protocols

The following protocols are generalized for working with sulfonamide-based compounds like **Carzenide** in a drug discovery context, based on common practices in the field.

Protocol 1: Sample Preparation for In Vitro Assays

This protocol outlines the preparation of stock and working solutions of **Carzenide**.

- **Preparation of Stock Solution (100 mM in DMSO)**

- Bring the **Carzenide** powder and anhydrous DMSO to room temperature.
- Accurately weigh 20.12 mg of **Carzenide** (MW: 201.20 g/mol) using an analytical balance.
- Transfer the compound to a 1 mL volumetric flask.
- Add anhydrous DMSO to the volume of 1 mL. Vortex or sonicate until the solid is completely dissolved.
- Label the solution clearly with the compound name, concentration, date, and your initials.
- **Aliquot and Storage:** Aliquot the stock solution into smaller volumes (e.g., 50-100 μ L) in cryogenic vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months) [1].

- **Preparation of Working Solution**

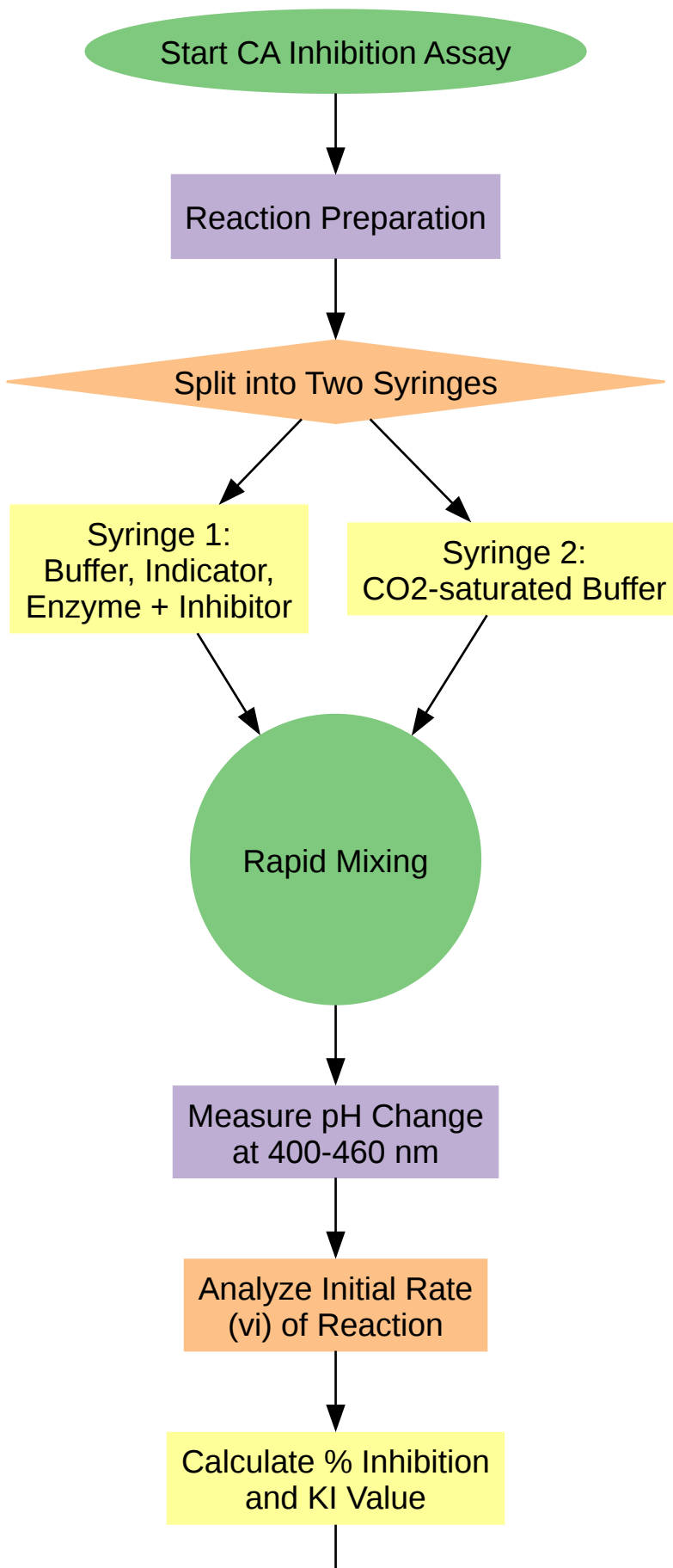
- Thaw the stock solution at room temperature and vortex briefly before use.
- Dilute the stock solution to the desired concentration using an appropriate assay buffer or culture medium.
- **Note:** The final concentration of DMSO in the biological assay should typically be kept below 0.1-1.0% (v/v) to maintain cell viability and avoid solvent toxicity.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are a common target for sulfonamide compounds [3] [4]. This protocol uses a stopped-flow CO_2 hydrase assay, a standard method in the field [3] [4].

- **Principle:** The assay measures the initial rate of CO_2 hydration by detecting the pH change using a colorimetric indicator like phenol red. A slower reaction rate indicates stronger enzyme inhibition [3] [4].

- **Workflow:** The following diagram illustrates the key steps and decision points in the CA inhibition assay procedure.





End Assay

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- **Procedure:**

- **Enzyme Preparation:** Reconstitute the desired human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) according to the supplier's instructions. Keep on ice.
- **Inhibitor Incubation:** Pre-incubate the hCA enzyme with varying concentrations of the **Carzenide** working solution (or a reference inhibitor like Acetazolamide, AAZ) for a set time (e.g., 15-30 minutes) at room temperature or 4°C.
- **Assay Execution:** Load the enzyme-inhibitor mixture into one syringe of the stopped-flow apparatus. Load a CO₂-saturated buffer solution with a indicator into the second syringe.
- **Data Collection:** Rapidly mix the solutions and record the change in absorbance over time. Perform each measurement in triplicate.
- **Data Analysis:** Calculate the initial rate (v_i) for each reaction. The percentage inhibition is calculated as: % Inhibition = $[1 - (v_i(\text{inhibitor}) / v_i(\text{control}))] \times 100$. The inhibition constant (K_i) can be determined by fitting the data to an appropriate inhibition model [3] [4].

Application Notes & Safety

- **SAR Context:** **Carzenide** features a primary sulfonamide group (-SO₂NH₂) which is known to bind to the zinc ion in the active site of carbonic anhydrases [3]. Modifications to its structure, particularly using the "tail approach" by adding functional groups to the benzoic acid moiety, are common strategies to enhance potency and selectivity towards specific CA isoforms [3] [4].
- **Handling and Storage:**
 - **Carzenide** is intended for research use only and not for human consumption [1] [2].
 - Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.
 - Store the powder at -20°C. Protect from moisture and light [1].
- **Troubleshooting:**
 - **Low Activity:** Confirm the integrity and concentration of the enzyme and inhibitor stock solutions. Ensure the assay pH and buffer conditions are optimal for the specific CA isoform.
 - **Poor Solubility:** If **Carzenide** does not dissolve completely in DMSO, brief sonication in a water bath can be applied. For in vivo studies, more complex formulations using co-solvents like SBE-β-CD in saline or corn oil may be required [1].

Research Gaps and Future Directions

A significant finding from the search is that while **Carzenide** is commercially available and its basic properties are listed, the literature lacks detailed, peer-reviewed biological protocols and results specifically for this compound. Most research focuses on more complex benzenesulfonamide derivatives [3] [4] [5]. Therefore, the protocols provided are based on standard methods for compounds of this class. Future work with **Carzenide** would involve applying these general protocols to generate specific inhibitory data (K_i values) against various CA isoforms and other potential targets.

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